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4-(Chloromethyl)dibenzyl

Cat. No.: B1607857
CAS No.: 80676-35-3
M. Wt: 230.73 g/mol
InChI Key: KPTSLALCCGBCOB-UHFFFAOYSA-N
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Description

Contextual Significance of Chloromethylated Aromatic and Benzylic Scaffolds in Chemical Synthesis

Chloromethylated aromatic compounds are a cornerstone of modern organic synthesis, primarily because the chloromethyl group serves as a versatile functional handle. The introduction of a chloromethyl group onto an aromatic ring, a process known as chloromethylation, is a synthetically important reaction that opens pathways for creating a wide range of derivatives, including methyl, hydroxymethyl, and formyl compounds. organicreactions.orgfluorine1.ru This transformation is a critical first step in many multi-step syntheses, such as in the production of pharmaceuticals and other bioactive molecules. dur.ac.uk

The most common method for this transformation is the Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923. wikipedia.org This reaction typically involves treating an aromatic ring with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). wikipedia.org The acidic conditions protonate the formaldehyde, making its carbon atom highly electrophilic and susceptible to attack by the aromatic π-electrons. wikipedia.org The resulting benzyl (B1604629) alcohol is then rapidly converted to the corresponding benzyl chloride. wikipedia.org

The utility of chloromethylated aromatics, such as benzyl chloride and its derivatives, stems from their reactivity as alkylating agents. atamanchemicals.com The chloromethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the benzyl group into a wide array of molecules, a key step in the synthesis of agrochemicals, polymers, and pharmaceuticals. atamanchemicals.com For instance, they are precursors to benzyl esters used as plasticizers and flavorants, and they can be converted to phenylacetic acid derivatives, which are precursors to various drugs. atamanchemicals.com

However, the chloromethylation reaction is not without its challenges. A significant side reaction is the formation of diarylmethane derivatives, which occurs when the initially formed chloromethyl product reacts with another molecule of the starting aromatic compound. wikipedia.orggoogle.com This is particularly problematic with highly reactive aromatic compounds like phenols, anilines, and polymethylbenzenes, where it can be difficult to isolate the desired monochloromethylated product. wikipedia.orggoogle.com For less reactive or deactivated aromatic substrates, harsher conditions or different reagents, such as chloromethyl methyl ether, may be required. fluorine1.ruwikipedia.org

Interactive Table: Key Chloromethylation Reactions
Reaction NameReagentsCatalystScope & Limitations
Blanc Chloromethylation Formaldehyde, Hydrogen ChlorideZinc Chloride (ZnCl₂) or other Lewis Acids wikipedia.orgEffective for many aromatic rings. wikipedia.org Prone to diarylmethane side products with activated rings. wikipedia.orggoogle.com Not suitable for highly activated phenols and anilines. wikipedia.org
Chloromethylation with Chloromethyl Ethers Chloromethyl methyl ether (MOMCl)Typically a protic acid (e.g., H₂SO₄) wikipedia.orgUsed for moderately and strongly deactivated substrates. wikipedia.org This method is employed in producing ion-exchange and Merrifield resins. wikipedia.org
Catalyst-Free Chloromethylation Paraformaldehyde, Hydrochloric AcidNoneVery low reaction rate, making it generally unsuitable for practical chemical processes. researchgate.net

Evolution of Research Interest in Halogenated Benzyl Derivatives

Research into halogenated benzyl derivatives has expanded significantly, driven by their diverse applications in medicinal chemistry and materials science. researchgate.netacs.orgchemicalbull.com The introduction of halogen atoms onto a benzyl scaffold can profoundly influence a molecule's physical, chemical, and biological properties, including its reactivity, metabolic stability, and ability to interact with biological targets. conicet.gov.ar

In medicinal chemistry, halogenation of benzyl groups is a widely used strategy in drug design. Halogen atoms can modulate a compound's affinity and selectivity for specific receptors. For example, studies on halogenated 1-benzyl-tetrahydroisoquinoline derivatives have shown that the type and position of the halogen on the benzyl ring are important factors for modulating affinity at dopamine (B1211576) receptors. conicet.gov.ar Similarly, research into N-benzylated phenylethylamines and tryptamines, known as the NBOMe series of designer drugs, has explored how halogen substituents on the benzyl moiety contribute to their high affinity for serotonin (B10506) receptors. researchgate.net More recently, halogenated N-benzyl-1,2-benzisoselenazol-3(2H)-ones have been developed as highly potent inhibitors of Helicobacter pylori ureolysis, demonstrating significantly greater activity than their non-halogenated parent compounds. acs.org

The synthetic utility of halogenated benzyl derivatives is also a major focus. Benzylic halides are readily synthesized, often via Blanc chloromethylation or the photo-halogenation of methyl groups on aromatic rings, making them accessible building blocks. researchgate.net They serve as key intermediates in the synthesis of a variety of other compound classes. For instance, they can be oxidized to form aromatic aldehydes or ketones, which are themselves valuable synthetic precursors. researchgate.net In materials science, dibenzyl compounds and their derivatives are used to create novel materials with specific properties. chemicalbull.com For example, dibenzylideneacetone (B150790) derivatives have been utilized in the development of nonlinear optical materials. chemicalbull.com

Scope and Academic Focus of the Outline: Emphasizing Synthetic Methodologies, Reactivity, and Transformative Applications of 4-(Chloromethyl)dibenzyl and its Analogs

This article focuses specifically on the chemical compound this compound and its structural analogs. The primary academic emphasis is on its synthetic preparation, characteristic chemical reactivity, and its applications as a building block in various fields.

Synthetic Methodologies: The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction. This involves reacting benzene (B151609) with 4-chlorobenzyl chloride using a Lewis acid catalyst. The conditions for this synthesis, such as temperature and reaction time, must be carefully controlled to optimize the yield and purity of the final product.

Reactivity: The key to the reactivity of this compound lies in its chloromethyl group. This functional group is highly susceptible to nucleophilic substitution, allowing the chlorine atom to be replaced by a wide range of nucleophiles, such as amines or alcohols. This reactivity enables the use of this compound as an intermediate to construct more complex molecular architectures. The compound can also undergo oxidation to form the corresponding aldehyde or carboxylic acid, or reduction to yield the methyl derivative.

Transformative Applications: Due to its reactivity, this compound is a useful intermediate in several areas of chemical research. It serves as a precursor in the synthesis of potential pharmaceutical compounds and other biologically active molecules. Furthermore, it has applications in materials science for the preparation of polymers and other advanced materials. aprcomposites.com.au

Analogs of this compound, such as 4-(Chloromethyl)-1,2-bis(phenylmethoxy)benzene, exhibit similar reactivity due to the presence of the chloromethyl group but have different physical properties owing to their more complex structures. cymitquimica.com These analogs are also of interest in organic synthesis and materials science research. cymitquimica.com

Interactive Table: Profile of this compound
PropertyDescriptionSource(s)
IUPAC Name 1-(chloromethyl)-4-(2-phenylethyl)benzene
Molecular Formula C₁₄H₁₂Cl
Key Structural Features Two benzyl groups with a chloromethyl (-CH₂Cl) substituent at the para position of one benzene ring.
Typical Synthesis Friedel-Crafts alkylation of benzene with 4-chlorobenzyl chloride, catalyzed by a Lewis acid (e.g., ZnCl₂).
Key Reactions Nucleophilic Substitution: The -CH₂Cl group is substituted by nucleophiles (e.g., amines, alcohols). Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid. Reduction: The -CH₂Cl group can be reduced to a methyl group.
Primary Applications Intermediate in organic synthesis, precursor for pharmaceuticals, and used in the preparation of polymers and advanced materials.
Interactive Table: Comparison of this compound and Analogs
CompoundKey Structural Difference from this compoundInfluence on Properties
4-Chlorobenzyl chloride Lacks the second benzyl moiety; has a chlorine on the ring in addition to the chloromethyl group.Smaller size and higher density. Differences in volatility and solubility.
4-(Chloromethyl)-1,2-bis(phenylmethoxy)benzene Contains two phenylmethoxy (benzyloxy) groups on the same benzene ring as the chloromethyl group.Increased molecular weight and more complex structure. Influences solubility and potential for creating more intricate final products in synthesis. cymitquimica.com
1,4-Dibenzyl-2-(chloromethyl)piperazine Features a piperazine (B1678402) core instead of a second benzyl group directly attached to the aromatic ring.Introduces a heterocyclic element, which is significant in medicinal chemistry for interacting with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15Cl B1607857 4-(Chloromethyl)dibenzyl CAS No. 80676-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-4-(2-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTSLALCCGBCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370070
Record name 4-phenethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80676-35-3
Record name 4-phenethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloromethyl Dibenzyl and Analogous Chloromethylated Arenes

Direct Chloromethylation Approaches

Direct chloromethylation involves the reaction of an aromatic hydrocarbon with a source of formaldehyde (B43269) and hydrogen chloride, often in the presence of a catalyst. This method is a direct and atom-economical way to introduce the chloromethyl functionality.

Electrophilic Aromatic Substitution (e.g., utilizing paraformaldehyde/HCl, chloromethyl methyl ether)

The most common method for direct chloromethylation is the Blanc chloromethylation (also known as the Blanc-Quelet reaction), which utilizes formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. wikipedia.orgwikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism. longdom.org Under acidic conditions, formaldehyde is protonated, forming a highly electrophilic hydroxymethyl cation or a related species, which then attacks the electron-rich aromatic ring. wikipedia.orgsciencemadness.org The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding benzyl chloride in the presence of hydrogen chloride. wikipedia.orglibretexts.org

An alternative and often more reactive chloromethylating agent is chloromethyl methyl ether (CH₃OCH₂Cl) . alfa-chemistry.com This reagent can also participate in electrophilic aromatic substitution to yield the desired chloromethylated arene. wikipedia.orgalfa-chemistry.com

The general mechanism for electrophilic aromatic substitution in chloromethylation involves the generation of an electrophile which then attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion). libretexts.orguci.edu Subsequent loss of a proton restores the aromaticity of the ring, yielding the chloromethylated product. libretexts.org

Catalyst Development in Chloromethylation Reactions

Catalysis is often crucial for achieving efficient chloromethylation, especially for less reactive aromatic substrates. The catalyst's role is to enhance the electrophilicity of the chloromethylating agent.

Lewis acids are the most frequently employed catalysts in chloromethylation reactions. dur.ac.ukZinc chloride (ZnCl₂) is a classic and widely used catalyst for the Blanc reaction. wikipedia.orgdur.ac.uk It functions by coordinating with the oxygen atom of formaldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the aromatic ring. alfa-chemistry.comtandfonline.com

Ferric chloride (FeCl₃) is another effective Lewis acid catalyst for promoting electrophilic aromatic substitutions, including chloromethylation. nih.govyoutube.com Its catalytic activity stems from its ability to generate a more potent electrophile. nih.govfigshare.com In some cases, FeCl₃ can form highly Lewis acidic species in situ, enhancing its catalytic efficacy. researchgate.net

Indium(III) chloride (InCl₃) has emerged as a versatile and water-tolerant Lewis acid catalyst in various organic transformations, including electrophilic aromatic substitutions. researchgate.netresearchgate.netnih.gov Its utility in chloromethylation reactions is also recognized, offering a milder alternative to more traditional Lewis acids.

The choice of Lewis acid can significantly impact the reaction's outcome, including yield and selectivity. The table below summarizes the effect of different Lewis acid catalysts on a representative chloromethylation reaction.

Representative Effect of Lewis Acid Catalysts on Chloromethylation Yield
Aromatic SubstrateChloromethylating AgentCatalystYield (%)
Benzene (B151609)Paraformaldehyde/HClZnCl₂79
Toluene (B28343)Paraformaldehyde/HClZnCl₂Good
MesityleneAryl-substituted alkyneFeCl₃Good
AnisoleParaformaldehyde/HClTiCl₄High (p-isomer)

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). iosrjournals.orgmdpi.com In the context of chloromethylation, PTC can enhance reaction rates and yields by facilitating the transfer of reactive species across the phase boundary. researchgate.net Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts. iosrjournals.org They form ion pairs with anionic species in the aqueous phase, allowing them to be transported into the organic phase to react with the aromatic substrate. youtube.com This methodology can be particularly advantageous for industrial applications, offering simpler work-up procedures and potentially reducing the need for harsh reaction conditions. phasetransfer.com

Regioselectivity and Control in Substituted Aromatic Systems

When the aromatic ring already bears a substituent, as in the case of dibenzyl, the position of the incoming chloromethyl group is directed by the electronic properties of that substituent. The benzyl group in dibenzyl is an ortho-, para-directing group due to its electron-donating nature through hyperconjugation. Therefore, the chloromethylation of dibenzyl is expected to yield a mixture of ortho- and para-isomers, with the para-isomer, 4-(chloromethyl)dibenzyl, often being the major product due to reduced steric hindrance.

The regioselectivity of electrophilic aromatic substitution is a well-established principle. Electron-donating groups activate the aromatic ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct the incoming electrophile to the meta position.

Reaction Conditions and Optimization Strategies (e.g., temperature, solvent effects)

The optimization of reaction conditions is critical for maximizing the yield of the desired chloromethylated product and minimizing the formation of byproducts, such as diarylmethanes. wikipedia.org

Temperature plays a crucial role. google.com Higher temperatures can accelerate the reaction rate but may also promote the formation of unwanted side products. google.com For instance, in the chloromethylation of some substrates, lower temperatures favor the formation of the desired chloromethylated compound, while higher temperatures can lead to the formation of diarylmethane byproducts through subsequent Friedel-Crafts alkylation of the starting material with the newly formed benzyl chloride. cambridge.org

The choice of solvent can also significantly influence the outcome of the reaction. mdpi.com While some chloromethylation reactions can be performed under solvent-free conditions, tandfonline.com others benefit from the use of an appropriate solvent to ensure homogeneity and control the reaction temperature. The polarity and coordinating ability of the solvent can affect the reactivity of the electrophile and the stability of the intermediates. researchgate.net

Optimization studies often involve systematically varying parameters such as the molar ratio of reactants, catalyst loading, reaction time, and temperature to identify the optimal conditions for a specific substrate. researchgate.net

Optimization of Reaction Conditions for a Representative Chloromethylation
ParameterCondition 1Condition 2Condition 3Optimal Condition
Temperature (°C)25508050
Catalyst Loading (mol%)5102010
SolventDichloromethaneNitromethaneSolvent-freeNitromethane
Reaction Time (h)48128

Indirect Synthetic Routes to this compound and Congeners

Indirect routes are often favored for the synthesis of chloromethylated arenes like this compound due to higher selectivity and milder reaction conditions compared to direct chloromethylation (e.g., the Blanc reaction), which can suffer from side products like diarylmethanes and the formation of the highly carcinogenic bis(chloromethyl) ether. wikipedia.orgjk-sci.com

Transformation from Hydroxymethyl Precursors (e.g., alcohol chlorination)

The most straightforward indirect method for preparing this compound is the chlorination of its corresponding hydroxymethyl precursor, (4-(hydroxymethyl)phenyl)(phenyl)methane. This transformation of a benzylic alcohol to a benzylic chloride is a fundamental and widely practiced reaction in organic synthesis. wikipedia.org A variety of reagents can accomplish this, each with distinct advantages regarding reaction conditions, selectivity, and functional group tolerance.

Common chlorinating agents include thionyl chloride (SOCl₂), which reacts with the alcohol to produce the alkyl chloride, sulfur dioxide, and hydrogen chloride gas. google.comgoogle.com This method is efficient as the gaseous byproducts can be easily removed, driving the reaction to completion. unacademy.com Another classic approach is the Appel reaction, which uses a combination of a phosphine (B1218219) (like triphenylphosphine) and a chlorine source (like carbon tetrachloride) to achieve the conversion under mild, neutral conditions. organic-chemistry.org

More modern and selective methods have also been developed. For instance, the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) offers a rapid and high-yielding chlorination of benzylic alcohols under neutral conditions, making it suitable for substrates with acid-sensitive functional groups. organic-chemistry.org The reaction typically proceeds quickly (10-40 minutes) at room temperature. organic-chemistry.orgorganic-chemistry.org

Reagent SystemTypical ConditionsAdvantagesYields
Thionyl Chloride (SOCl₂) Reflux, often with a base like pyridineGaseous byproducts, high reactivityGood to Excellent
Appel Reaction (PPh₃/CCl₄) Mild, neutral conditionsHigh functional group toleranceGood to Excellent
TCT/DMSO Room temperature, 10-40 minRapid, neutral, highly selective for benzylic alcoholsExcellent organic-chemistry.org
HCl (concentrated) RefluxInexpensive reagentVariable, depends on substrate

Halogen Exchange Reactions for Chloromethyl Group Introduction

Halogen exchange reactions provide an alternative pathway to introduce a chloromethyl group, particularly when the corresponding bromo- or iodomethyl arene is more accessible. The Finkelstein reaction is the archetypal example, where an alkyl halide is treated with a metal halide salt in a suitable solvent, driving the equilibrium towards the product by exploiting differences in solubility.

To synthesize this compound, one could start with 4-(bromomethyl)dibenzyl and treat it with a chloride salt such as sodium chloride or lithium chloride in a solvent like acetone (B3395972) or acetonitrile (B52724). The less soluble sodium bromide would precipitate, shifting the equilibrium to favor the formation of the desired chloromethyl compound. unacademy.comsocietechimiquedefrance.fr While more commonly used to synthesize alkyl iodides from chlorides or bromides, the principle is reversible and can be applied to form chlorides from other halides under the right conditions. societechimiquedefrance.fr Catalysts, such as quaternary onium salts or crown ethers, can be employed to facilitate the exchange, often under phase-transfer conditions. societechimiquedefrance.fr

Transition-Metal-Catalyzed Approaches (e.g., cross-coupling reactions to introduce chloromethylated fragments)

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org While less common for direct chloromethylation, cross-coupling reactions can be envisioned to construct the this compound framework.

One potential strategy involves the palladium-catalyzed cross-coupling of a chloromethylated aryl species with an appropriate organometallic partner. For example, a reaction could be designed between a (4-chloromethyl)phenylboronic acid derivative and benzyl bromide, or conversely, between a phenylboronic acid and 4-bromobenzyl chloride, catalyzed by a palladium complex. These reactions, such as the Suzuki or Negishi coupling, are powerful tools for constructing complex aromatic structures. libretexts.org

A more direct, though advanced, approach involves the dearomatization of a chloromethyl arene followed by subsequent reactions. For instance, palladium-catalyzed allylative dearomatization can transform chloromethyl arenes into spirocarbocycles after a subsequent ring-closure metathesis step, demonstrating the utility of these compounds as building blocks in complex transition-metal-catalyzed sequences. nih.gov

Green Chemistry Principles in the Synthesis of Chloromethylated Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edu These principles are highly relevant to the synthesis of chloromethylated compounds, which traditionally can involve hazardous reagents and solvents. organic-chemistry.org

Solvent-Free and Aqueous-Phase Reaction Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. mit.edu For chloromethylation reactions, this has led to the development of solvent-free and aqueous-phase systems.

Solvent-Free Systems: Reactions can be performed under neat conditions, often with the aid of microwave irradiation to provide energy efficiently and reduce reaction times. mit.edu For the chlorination of hydroxymethyl precursors, a solvent-free system using benzotrichloride (B165768) as the chlorinating agent and trioctylphosphane as a catalyst has been reported to synthesize various alkyl chlorides in good yields. organic-chemistry.org Mechanochemistry, which involves inducing reactions by grinding solid reactants together, is another emerging solvent-free technique. mit.edu

Aqueous-Phase Systems: Water is considered the ultimate green solvent due to its non-toxicity and abundance. organic-chemistry.org While many organic reagents are insoluble in water, the use of phase-transfer catalysts (PTCs) can overcome this limitation. PTCs, such as quaternary ammonium salts, facilitate the transport of reactants across the phase boundary between the aqueous and organic layers. unive.it A novel catalytic system using zinc chloride, acetic acid, and PEG-800 in aqueous media under PTC conditions has been shown to achieve chloromethylation of aromatic hydrocarbons in good to excellent yields, demonstrating a greener alternative to traditional methods. researchgate.net

Atom Economy and Process Efficiency Metrics

Atom Economy: Developed by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. mit.edu

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition reactions, are inherently "greener" as they generate less waste. In the context of synthesizing this compound from its alcohol precursor, different methods exhibit varying atom economies.

Synthetic RouteReactantsDesired ProductByproductsAtom Economy
From Alcohol w/ SOCl₂ R-CH₂OH + SOCl₂R-CH₂ClSO₂ + HClLow (High MW byproducts)
Appel Reaction R-CH₂OH + CCl₄ + PPh₃R-CH₂ClCHCl₃ + Ph₃P=OVery Low (Stoichiometric high MW reagents)
Halogen Exchange R-CH₂Br + NaClR-CH₂ClNaBrHigh (Simple salt byproduct)

As shown, halogen exchange reactions can be highly atom-economical. In contrast, reactions like the Appel reaction, which use stoichiometric amounts of high molecular weight reagents that are not incorporated into the final product, have a very poor atom economy. mit.edu

Development of Recyclable Catalytic Systems

The traditional chloromethylation of aromatic compounds, a variant of the Friedel-Crafts reaction, has historically relied on homogeneous Lewis acid catalysts such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃). phasetransfer.comeurekaselect.com While effective, these catalysts present significant environmental and practical challenges, including their corrosive nature, high susceptibility to water, and the formation of stable complexes with products, which necessitates stoichiometric amounts and leads to tedious workup procedures and substantial waste generation. eurekaselect.comresearchgate.net To address these drawbacks, significant research has focused on developing heterogeneous and recyclable catalytic systems that are more environmentally benign, cost-effective, and amenable to industrial-scale applications. eurekaselect.com These systems are designed for easy separation from the reaction mixture, allowing for their reuse over multiple cycles with minimal loss of activity.

The primary advantage of heterogeneous catalysts lies in the simplification of product separation and catalyst recovery, which are crucial for sustainable chemical processes. eurekaselect.com Key strategies in this area include the use of solid acid catalysts, ionic liquids, phase-transfer catalysts, and polymer-supported systems.

Solid Acid Catalysts

Solid acids represent a major class of recyclable catalysts for Friedel-Crafts type reactions. Their insolubility in the reaction medium allows for simple recovery through filtration. Materials such as zeolites, clays (B1170129) (e.g., montmorillonite), and mixed metal oxides have been investigated for their catalytic activity. eurekaselect.comrsc.orgresearchgate.net These materials possess both Brønsted and Lewis acid sites on their surfaces, which are crucial for activating the reagents.

Research into the Friedel-Crafts alkylation of toluene with benzyl chloride, a reaction analogous to the formation of chloromethylated arenes, has demonstrated the effectiveness of recyclable solid acid catalysts like tetravalent metal phosphotungstates (M(IV)PWs) and 12-tungstophosphoric acid (12-TPA) supported on metal oxides. chemijournal.com These catalysts can be regenerated by washing with a solvent to remove adsorbed molecules and then drying, allowing for their reuse. chemijournal.com The reusability of these catalysts has been tested over several cycles, showing a gradual decrease in yield but maintaining significant activity.

CatalystCycleYield of p-benzyltoluene (%)
ZrPW 1st86
2nd82
3rd80
TiPW 1st82
2nd78
3rd75
12-TPA/ZrO₂ 1st88
2nd85
3rd82

This table is interactive. Click on the headers to sort the data. Data sourced from a study on the alkylation of toluene with benzyl chloride under solvent-free conditions. chemijournal.com

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, thermal stability, and tunable properties make them attractive "green" alternatives to volatile organic solvents. google.com For chloromethylation, functionalized acidic ionic liquids can catalyze the reaction and be easily separated from the organic product layer for reuse. google.comresearchgate.net

For instance, a system using an alkylsulfonate amine ylide compound forms an ionic liquid under the strong acid conditions of the chloromethylation reaction. google.com After the reaction, the system separates into an upper organic phase containing the product and a lower aqueous phase containing the ionic liquid catalyst. The catalyst-containing phase can be recovered and reused directly, sometimes after dehydration. google.com Similarly, PEG1000-dicationic ionic liquids have been used in recyclable, temperature-dependent phase-separation systems for the chloromethylation of various aromatic hydrocarbons, demonstrating high yields and the ability to be reused multiple times without a significant drop in performance. researchgate.net

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers an effective method for reacting immiscible reagents, such as an aqueous phase and an organic phase. The PTC facilitates the transport of a reactant from one phase to another where the reaction occurs. This approach is particularly suitable for developing recyclable systems.

One study reports a novel catalytic system for chloromethylation in an aqueous medium consisting of zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG-800) as the phase-transfer catalyst. researchgate.net This system provides good to excellent yields for the chloromethylation of various aromatic hydrocarbons. The reusability of the catalytic system was demonstrated over six cycles with only a 5.0% loss in weight, highlighting its stability and potential for industrial application. researchgate.net

Aromatic HydrocarbonTime (h)Conversion (%)
Toluene891
Ethylbenzene895
Cumene898
p-Xylene893
Biphenyl1090
Naphthalene1092

This table is interactive. Click on the headers to sort the data. Data from the chloromethylation of various arenes using a recyclable ZnCl₂/AcOH/H₂SO₄/PEG-800 system. researchgate.net

Polymer-Supported Catalysts

Immobilizing a homogeneous catalyst onto an insoluble polymer support is another widely explored strategy for heterogenization. researchgate.net This combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. For example, chloromethylated polystyrene beads can serve as a support for anchoring catalytic species. researchgate.netscilit.com After the reaction, the polymer-supported catalyst can be recovered by simple filtration and reused. This approach has been applied to a wide range of organic reactions, and recoverable polystyrene-based supports have been specifically noted for their potential in chloromethylation reactions. scilit.com

Reactivity and Mechanistic Investigations of the Chloromethyl Functionality in Dibenzyl Systems

Nucleophilic Substitution Reactions of the Chloromethyl Group

The primary mode of reaction for the chloromethyl group in 4-(chloromethyl)dibenzyl is nucleophilic substitution, where the chloride ion, a good leaving group, is displaced by a nucleophile. The benzylic nature of the carbon-chlorine bond is crucial, as it allows the reaction to proceed through different mechanistic pathways depending on the reaction conditions.

The nucleophilic substitution at the benzylic carbon of this compound can proceed via either a unimolecular (S N 1) or a bimolecular (S N 2) mechanism. The preferred pathway is a delicate balance of several factors, including the nature of the nucleophile, the solvent, and the structure of the substrate. studentdoctor.netquora.com

The S N 1 pathway involves a two-step mechanism. The rate-determining first step is the spontaneous dissociation of the chloride ion to form a relatively stable benzylic carbocation. quora.com This stability arises from the delocalization of the positive charge across the adjacent aromatic ring system. The second step is a rapid attack of the nucleophile on the carbocation. This pathway is favored by polar protic solvents (e.g., water, ethanol), which can solvate both the departing leaving group and the carbocation intermediate, and by weak nucleophiles. studentdoctor.netreddit.com

The S N 2 pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. quora.com This mechanism is characterized by a transition state where the carbon atom is pentacoordinate. quora.com Because this is a primary benzylic halide, steric hindrance is minimal, making the S N 2 pathway highly viable. youtube.com Strong, anionic nucleophiles and polar aprotic solvents (e.g., DMSO, acetone) favor the S N 2 reaction. studentdoctor.net Studies on the reaction of benzyl (B1604629) chloride with ammonia in liquid ammonia show strong evidence for an S N 2 mechanism. stackexchange.comrsc.org

FactorFavors S N 1 PathwayFavors S N 2 Pathway
Nucleophile Weak, neutral (e.g., H₂O, ROH)Strong, anionic (e.g., RO⁻, CN⁻, RS⁻)
Solvent Polar Protic (e.g., water, alcohols)Polar Aprotic (e.g., DMSO, acetone)
Substrate Can form a stable carbocation (benzylic)Primary, sterically unhindered (benzylic)
Kinetics Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Stereochemistry RacemizationInversion of configuration

Oxygen-based nucleophiles readily react with benzylic chlorides like this compound to form ethers and esters, which are important intermediates in organic synthesis.

Etherification: The formation of benzyl ethers is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the treatment of an alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide ion, which then displaces the chloride from the benzylic carbon via an S N 2 mechanism. youtube.commasterorganicchemistry.com Due to the primary nature of the benzylic chloride, this reaction is highly efficient and avoids the competing elimination reactions often seen with secondary or tertiary halides. youtube.com

Esterification: Benzyl esters can be synthesized by reacting this compound with a carboxylate salt (RCOO⁻). The carboxylate anion acts as the nucleophile, attacking the electrophilic benzylic carbon. rsc.org Alternatively, the direct reaction with a carboxylic acid can be facilitated by a base or a catalyst, such as a quaternary ammonium (B1175870) salt, which enhances the nucleophilicity of the acid. rsc.orggoogle.com

ReactionNucleophileTypical ReagentsProduct
EtherificationAlkoxide (RO⁻)Alcohol (ROH) + NaH or NaOHBenzyl Ether (R-O-CH₂-Ar)
EsterificationCarboxylate (RCOO⁻)Carboxylic Acid (RCOOH) + BaseBenzyl Ester (R-COO-CH₂-Ar)

Nitrogen nucleophiles, such as ammonia, amines, and the nitrogen atoms within heterocyclic rings, react effectively with this compound to form new carbon-nitrogen bonds.

Amination: The reaction of a benzylic chloride with ammonia is a direct method to form a primary benzylamine. embibe.com This process, known as ammonolysis, typically proceeds through an S N 2 mechanism where ammonia acts as the nucleophile. rsc.orgembibe.com A challenge with this reaction is over-alkylation, where the initially formed primary amine can act as a nucleophile itself to react with more of the benzyl chloride, leading to secondary and tertiary amines. Using a large excess of ammonia can help to favor the formation of the primary amine.

Formation of N-heterocycles: this compound is a valuable reagent for the N-alkylation of heterocyclic compounds like indoles, imidazoles, and pyrroles. organic-chemistry.org In the presence of a base, the N-H proton of the heterocycle is removed to generate a potent nitrogen nucleophile, which then displaces the chloride in an S N 2 reaction. organic-chemistry.orgresearchgate.net This method is a cornerstone in the synthesis of a wide variety of substituted N-heterocycles. nih.govorganic-chemistry.org

Sulfur-based nucleophiles are particularly effective in substitution reactions with benzylic chlorides, leading to the formation of thioethers (sulfides). Thiols (R-SH) are readily converted to their more nucleophilic conjugate bases, thiolates (R-S⁻), by a base. These thiolates then react rapidly with this compound in a classic S N 2 displacement. arkat-usa.org An alternative, robust method avoids the handling of malodorous thiols by using thiourea. The benzyl halide first reacts with thiourea to form an isothiuronium salt, which is then hydrolyzed in situ with a base to generate the thiolate nucleophile. This intermediate can then react with another molecule of the halide to produce the thioether. arkat-usa.org

Nucleophile SourceReagentsMechanismProduct
ThiolR-SH + Base (e.g., NaOH)S N 2Benzyl Thioether (R-S-CH₂-Ar)
Thiourea1. Thiourea 2. Base (e.g., NaOH)S N 2Benzyl Thioether (Ar-CH₂-S-CH₂-Ar)

One of the most powerful applications of benzylic halides in synthesis is the formation of new carbon-carbon bonds. This is typically achieved by using carbon-based nucleophiles such as carbanions or, more commonly, stabilized enolates derived from 1,3-dicarbonyl compounds. 182.160.97

The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis are classic examples. libretexts.orglibretexts.org In these methods, a compound with acidic α-hydrogens, such as diethyl malonate or ethyl acetoacetate, is treated with a base (e.g., sodium ethoxide) to generate a resonance-stabilized enolate ion. libretexts.org This enolate is a soft nucleophile that readily attacks the benzylic carbon of this compound in an S N 2 reaction. libretexts.orgvanderbilt.edu Subsequent hydrolysis and decarboxylation of the alkylated product yield a carboxylic acid or a methyl ketone, respectively, with the dibenzyl group attached at the α-position. libretexts.org

Synthesis NameStarting MaterialBaseProduct of AlkylationFinal Product after Hydrolysis/Decarboxylation
Malonic Ester SynthesisDiethyl malonateSodium ethoxideDibenzyl-substituted malonic ester3-(4-(benzyl)phenyl)propanoic acid
Acetoacetic Ester SynthesisEthyl acetoacetateSodium ethoxideDibenzyl-substituted acetoacetic ester1-(4-(benzyl)phenyl)propan-2-one

The reaction of this compound with phosphorus-based nucleophiles provides a direct route to organophosphorus compounds, specifically phosphonates. The most common method for this transformation is the Michaelis-Arbuzov reaction . jk-sci.comwikipedia.org

In this reaction, a trialkyl phosphite, P(OR)₃, acts as the phosphorus nucleophile. The reaction is initiated by an S N 2 attack of the phosphorus atom on the benzylic carbon, displacing the chloride and forming a phosphonium salt intermediate. wikipedia.org In the second step, the displaced chloride ion attacks one of the alkyl groups on the phosphorus, displacing the phosphonate ester and forming a new alkyl chloride. jk-sci.com This reaction works well for primary halides, including benzylic chlorides, but often requires heating. nih.govchinesechemsoc.org The resulting benzyl phosphonates are valuable synthetic intermediates. google.com

Reaction NamePhosphorus ReagentMechanism StepsProduct
Michaelis-ArbuzovTrialkyl phosphite (P(OR)₃)1. S N 2 attack by P on benzylic CBenzyl phosphonate (Ar-CH₂-P(O)(OR)₂)
2. S N 2 attack by Cl⁻ on R of phosphonium salt

Radical Reactions and Photoredox Catalysis Involving Chloromethylated Species

The chloromethyl group in dibenzyl systems, such as this compound, is a versatile functional handle for generating radical intermediates, particularly under photochemical conditions. Visible-light photoredox catalysis has emerged as a powerful strategy for the activation of stable C–Cl bonds in benzyl chlorides under mild conditions. nih.govprinceton.edu These approaches utilize photocatalysts that, upon photoexcitation, can engage in single-electron transfer (SET) processes with the chloromethylated substrate to initiate radical-based transformations. princeton.edu

Catalytic systems, for instance, combining zirconocene and photoredox catalysis, facilitate the reductive homocoupling of benzyl chlorides to form bibenzyl structures. nih.gov This method is notable because benzyl chlorides are typically more abundant and chemically stable than the corresponding bromides or other radical precursors. nih.gov The challenge lies in the chemoselective cleavage of the strong C–Cl bond, which can be overcome using cooperative catalytic systems that promote cleavage under mild conditions. nih.gov The resulting stabilized benzyl radicals can then undergo radical-radical coupling to form new C(sp³)–C(sp³) bonds. nih.gov

Generation and Reactivity of Benzylic Radical Intermediates

Benzylic radical intermediates are readily generated from chloromethylated precursors like this compound through several methods. Photolysis provides a direct route where UV light induces homolytic cleavage of the C–Cl bond, yielding a benzyl radical and a chlorine atom. researchgate.netyoutube.com The process is efficient, with the quantum yield for the photodecomposition of the C–Cl bond in benzyl chloride at 184.9 nm being approximately 0.9. researchgate.net

Alternatively, photoredox catalysis offers a milder approach. A photoexcited catalyst can reduce the benzyl chloride via single electron transfer (SET), forming a radical anion that rapidly dissociates to give the benzyl radical and a chloride anion. nih.govnih.gov For example, a dicopper photoredox system has been shown to quantitatively reduce 4-methylbenzyl chloride to its corresponding bibenzyl dimer, providing strong evidence for the intermediacy of benzyl radicals. nih.gov The generation of these radicals is inconsistent with anionic intermediates, as demonstrated by the formation of dimerization products even in the presence of water. nih.gov

Once formed, the primary reaction pathway for these highly reactive benzylic radicals is diffusion-limited dimerization, which leads to the formation of bibenzyl skeletons. nih.govnih.gov This homocoupling is a straightforward method for synthesizing 1,2-diaryl ethanes. nih.gov The reactivity of the benzyl radical is influenced by the stability conferred by the adjacent aromatic ring through resonance, making its formation more favorable compared to non-benzylic radicals. youtube.com In the presence of radical trapping agents or other reactive species, the benzyl radical can be intercepted to form other products. For instance, in the presence of oxygen, benzyl radicals can react to form benzaldehydes. nih.gov

Photochemical Dechlorination and Dimerization Processes

The photochemical activation of the C–Cl bond is a key step in the reactions of chloromethylated dibenzyl systems. This process, known as dechlorination, involves the cleavage of the carbon-chlorine bond upon absorption of light energy. researchgate.netrsc.org Direct photolysis or sensitized reactions can initiate this cleavage. osti.gov Following dechlorination, the primary fate of the resulting benzylic radical is often dimerization. nih.gov

In a typical process, a solution containing the chloromethylated species and a photocatalyst is irradiated with visible light. The photoexcited catalyst transfers an electron to the benzyl chloride, which then fragments into a benzyl radical and a chloride ion. nih.govnih.gov Two of the generated benzyl radicals then combine in a homocoupling reaction to form a bibenzyl product. nih.gov

Mechanistic Elucidation via Cyclic Voltammetry, Stern-Volmer Experiments, and Radical Trapping

The mechanisms of radical reactions involving chloromethylated species are investigated using a combination of electrochemical, photophysical, and chemical trapping techniques.

Cyclic Voltammetry (CV): CV is used to determine the redox potentials of the species involved in the reaction, providing insight into the feasibility of electron transfer steps. researchgate.netcurrentseparations.com For instance, the reduction potential of a benzyl chloride substrate can be measured to assess whether a given photoexcited catalyst is a sufficiently strong reductant to initiate the reaction. nih.govnih.gov The shape and features of the cyclic voltammograms can also provide evidence for chemical reactions coupled to the electron transfer, a hallmark of many photoredox catalytic cycles. researchgate.netcam.ac.uknih.gov

Stern-Volmer Experiments: These photoluminescence quenching experiments are crucial for establishing the nature of the interaction between the photoexcited catalyst and the substrate. rsc.org By measuring the quenching of the catalyst's luminescence in the presence of varying concentrations of the benzyl chloride, a Stern-Volmer constant (KSV) can be determined. A linear relationship in the Stern-Volmer plot indicates a dynamic (diffusional) quenching process, supporting an outer-sphere electron transfer mechanism. nih.gov For example, in a study of benzyl chloride photoreduction by a dicopper complex, time-resolved photoluminescence spectroscopy confirmed that various benzyl chlorides quench the excited catalyst in a dynamic process. nih.gov

Table 1: Stern-Volmer Quenching Data for Photocatalyst with Various Quenchers
QuencherStern-Volmer Constant (KSV)Reference
Cp2ZrCl270 nih.gov
Benzyl ChlorideLow (unspecified value) nih.gov
Ph2SiH2Low (unspecified value) nih.gov

The data indicates that Cp2ZrCl2 is a much stronger quencher of the excited photocatalyst compared to benzyl chloride, supporting a chlorine atom transfer mechanism rather than direct reduction of the benzyl chloride in that specific system. nih.gov

Radical Trapping: To obtain direct evidence for the presence of radical intermediates, radical trapping experiments are performed. whiterose.ac.ukresearchgate.net A "radical trap," a molecule that rapidly reacts with radical species to form a stable, characterizable adduct, is added to the reaction mixture. rsc.orgresearchgate.net The detection of the trapped product confirms the generation of the radical intermediate. For example, a radical clock experiment using a benzyl chloride substrate containing a prenyl group yielded a cyclized product, which is a characteristic outcome of a reaction proceeding via a radical intermediate. nih.gov

Rearrangement and Elimination Reactions

While radical reactions are prominent for chloromethylated dibenzyl systems under photoredox conditions, these compounds can also undergo rearrangement and elimination reactions, typically under conditions that favor the formation of carbocation intermediates. masterorganicchemistry.com The specific reaction pathway is highly dependent on the substrate structure, reaction conditions, and the nature of the solvent.

In solvolysis reactions, for instance, the departure of the chloride ion can lead to the formation of a benzylic carbocation. If the structure of the substrate allows for the migration of a neighboring group (like a hydride or an alkyl group) to form a more stable carbocation, a rearrangement will occur. masterorganicchemistry.com For benzyl chlorides, the stability of the initial benzylic carbocation is already significant due to resonance delocalization with the aromatic ring. Therefore, rearrangements are less common unless a significantly more stable carbocation (e.g., a tertiary or a more delocalized cation) can be formed.

Elimination reactions, such as E1, can also proceed through a carbocation intermediate. Following the formation of the carbocation, a proton can be abstracted from an adjacent carbon atom by a weak base (like the solvent) to form a double bond. masterorganicchemistry.com For a compound like this compound, elimination would lead to the formation of a stilbene-type structure.

Investigations into the rearrangements of related systems, such as N-substituted 4-chloromethyl-1,4-dihydropyridines, have shown that the reaction can proceed through complex pathways involving bicyclic or ring-expanded intermediates rather than simple ionization. rsc.org Kinetic studies in these systems have helped to rule out mechanisms based on simple carbocation or carbene intermediates, suggesting that concerted or more complex pathways may be operative. rsc.org

Computational and Theoretical Investigations of Reactivity and Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the reactivity and reaction mechanisms of chloromethylated dibenzyl systems at a molecular level. acs.org These theoretical studies complement experimental findings by providing detailed information on reaction pathways, transition state structures, and the stability of intermediates that may be too transient to observe directly. semanticscholar.org

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

DFT calculations are widely applied to study the reductive cleavage of the C–Cl bond in benzyl chlorides. acs.org These studies can predict whether the electron transfer leads to the formation of a stable radical anion or if it results in concerted dissociative electron transfer. Theoretical calculations have shown that for most substituted benzyl chlorides, DFT predicts the formation of radical anions as true minima on the potential energy surface. acs.org

Furthermore, DFT can elucidate the entire reaction pathway for transformations like reductive coupling. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This allows researchers to identify the rate-determining step and understand the factors controlling the reaction's feasibility and selectivity. For example, DFT calculations can model the pathway of halogen atom abstraction by a catalyst, followed by radical rebound, providing free energy profiles that support or refute proposed mechanistic cycles. researchgate.net

These computational models can also explain the influence of substituents on the aromatic ring on the reactivity of the chloromethyl group. The calculated energies for the cleavage of the radical anion to a free benzyl radical and a chloride anion show a linear correlation with the electron-withdrawing ability of the substituents. acs.org

Table 2: DFT Calculated Stability of Radical Anion (RA) vs. Radical-Anion Complex
Substituent (Y) on 4-Y-C6H4CH2ClRelative Stability of Radical-Anion Complex (kcal/mol)Reference
NH2-2.6 (less stable than RA) acs.org
MeO+3.7 (more stable than RA) acs.org
Me+3.1 (more stable than RA) acs.org
H+2.5 (more stable than RA) acs.org
F+2.4 (more stable than RA) acs.org
Cl+3.1 (more stable than RA) acs.org
CF3+2.4 (more stable than RA) acs.org
NO2+0.8 (more stable than RA) acs.org

This data shows that for most substituents, DFT calculations predict the formation of a stable complex between the benzyl radical and the chloride anion along the reductive cleavage pathway. acs.org

Molecular Dynamics (MD) Simulations in Mechanistic Research

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of a chemical system, providing insights into reaction dynamics that are often inaccessible through experimental means alone. For reactions involving chloromethylated dibenzyl systems, which typically proceed via nucleophilic substitution (SN1 or SN2) or elimination pathways, MD simulations can elucidate the detailed atomic motions, the role of the solvent, and the nature of transition states. oup.com

Direct ab initio MD simulations, where forces are calculated on-the-fly using quantum mechanical methods, can reveal the importance of dynamics in controlling the reaction path, which may differ from the minimum energy path on a static potential energy surface. oup.com For benzylic substrates, simulations have been used to investigate the continuous changes between SN1, SN2, and even SN3 mechanisms by varying the number of explicit solvent molecules. researchgate.net This approach demonstrates how the solvent doesn't just act as a bulk medium but actively participates in the reaction mechanism, stabilizing intermediates and facilitating bond-breaking and bond-forming processes.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for studying reactions in solution. bath.ac.uk In this approach, the reacting species (e.g., this compound and the nucleophile) are treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with more computationally efficient molecular mechanics force fields. This allows for the simulation of large systems over longer timescales. For instance, QM/MM MD simulations of the SN2 reaction of benzyl chloride with various nucleophiles can map out the free energy profile of the reaction, identify the transition state, and analyze the dynamic contributions of the solvent cage to the activation barrier. nih.gov

Table 1: Application of Molecular Dynamics Simulations in Mechanistic Studies of Benzyl Systems
System/Reaction StudiedSimulation MethodKey Mechanistic Insights
Hydrolysis of Benzyl ChloridesQM/MM MDRevealed the transition from SN1 to SN2/SN3 mechanisms based on the number of explicit water molecules (n=9 to 29). researchgate.net
General Organic Reactions (SN2) in WaterFragment Molecular Orbital-MD (FMO-MD)Showed that reaction pathways in solution are complex and varied, often deviating from idealized gas-phase models. researchgate.net
SN2 Reaction of Benzyl Chloride with Anionic NucleophilesQM StudyDemonstrated the influence of solvent (liquid ammonia) on stabilizing smaller reagents, affecting reaction rates. nih.govusp.br

These simulations highlight that for a molecule like this compound, the bulky dibenzyl structure will influence the accessibility of the chloromethyl group to the nucleophile and shape the surrounding solvent structure, effects that are captured dynamically in MD simulations.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. pku.edu.cnucsb.edu

For this compound, the key to its reactivity as an electrophile lies in the energy and localization of its LUMO. The LUMO is expected to be centered on the C-Cl antibonding orbital (σ*C-Cl). A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The presence of the dibenzyl system, which consists of electron-donating phenyl groups, will influence the energy of this LUMO. Computational studies on substituted benzyl chlorides show that electron-withdrawing groups lower the LUMO energy, enhancing reactivity towards nucleophiles, while electron-donating groups raise it. acs.org The energy gap between the HOMO and LUMO is also a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. muni.cznih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for Benzyl Chloride Analogues
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657
Generic Dye Sensitizer (WS-2)Not SpecifiedNot Specified1.91
Indoline DerivativeNot SpecifiedNot Specified4.88

Note: Data is derived from computational studies on various complex molecules containing benzyl moieties to illustrate typical energy ranges. nih.govresearchgate.net The small gap in the first entry indicates high reactivity. nih.gov

The distribution of electron density across the molecule complements the FMO analysis. Density Functional Theory (DFT) calculations can generate electron density maps that visualize regions of high and low electron density. acs.org In this compound, the electronegative chlorine atom polarizes the C-Cl bond, creating a partial positive charge (δ+) on the benzylic carbon and a partial negative charge (δ-) on the chlorine. This δ+ charge makes the benzylic carbon the primary site for nucleophilic attack.

Furthermore, analysis of the charge distribution shows that upon electron attachment to benzyl chlorides, the excess electron density primarily populates the C-Cl antibonding orbital, leading to the dissociation of the chloride anion. acs.orgnih.gov The stability of the resulting benzyl radical or carbocation is significantly influenced by the delocalization of charge or spin density into the adjacent aromatic rings, a key feature of the reactivity of benzylic systems. byjus.com This delocalization stabilizes the transition state of both SN1 and SN2 reactions, accelerating the rate of nucleophilic substitution compared to non-aromatic alkyl chlorides. byjus.com

Advanced Derivatization and Transformative Applications in Academic Research

Construction of Complex Molecular Scaffolds for Chemical Biology and Material Science Research

The dibenzyl moiety of 4-(Chloromethyl)dibenzyl provides a foundational scaffold that can be chemically elaborated to generate a diverse array of complex molecules. The presence of the reactive chloromethyl group serves as a key handle for introducing a variety of functional groups and for constructing larger, more intricate systems.

Synthesis of Diverse Heterocyclic Systems (e.g., quinazolinones, oxadiazoles, pyrazoles)

The reactive nature of the benzylic chloride in this compound makes it a suitable precursor for the synthesis of various heterocyclic systems. While direct literature examples detailing the use of this compound in these specific syntheses are not abundant, its reactivity profile suggests its potential application in established synthetic routes.

Quinazolinones: The synthesis of quinazolinone scaffolds often involves the alkylation of 2-aminobenzamides. In a well-established synthetic pathway, the nitrogen atom of a 2-aminobenzamide (B116534) can be alkylated with a benzyl (B1604629) halide, followed by cyclization to form the quinazolinone ring. Given its reactive chloromethyl group, this compound could serve as an effective benzylating agent in this context, leading to the formation of N-substituted quinazolinones bearing a dibenzyl motif. For instance, a Cu(I)-catalyzed reaction of 2-aminobenzonitrile (B23959) with benzyl bromides has been shown to produce quinazolin-4(3H)-ones through a one-pot N-benzylation/Csp3–H oxidation/CN hydrolysis/cyclization sequence. nih.gov

Oxadiazoles: The construction of 1,3,4-oxadiazole (B1194373) rings can be achieved through the cyclization of N-acylhydrazones or the reaction of acid hydrazides with various reagents. nih.govijper.org The dibenzyl moiety of this compound could be incorporated into oxadiazole structures by first converting the chloromethyl group into a carboxylic acid or a related derivative. This derivative could then be reacted with a hydrazide, followed by cyclodehydration to yield a 2,5-disubstituted 1,3,4-oxadiazole containing the dibenzyl group.

Pyrazoles: The synthesis of pyrazoles commonly involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. orgsyn.orgnih.govslideshare.net To incorporate the this compound scaffold, one could envision a strategy where the chloromethyl group is first used to alkylate a 1,3-dicarbonyl compound. The resulting substituted dicarbonyl could then be cyclized with hydrazine to afford a pyrazole (B372694) with a dibenzyl substituent.

Heterocyclic SystemGeneral Synthetic Strategy Involving Benzyl Halide AnalogsPotential Role of this compound
Quinazolinones Alkylation of 2-aminobenzamides followed by cyclization. rsc.orgBenzylating agent to introduce the dibenzyl moiety.
Oxadiazoles Cyclodehydration of diacylhydrazines or reaction of acid hydrazides. nih.govijper.orgPrecursor to a dibenzyl-substituted carboxylic acid derivative for subsequent reaction and cyclization.
Pyrazoles Condensation of 1,3-dicarbonyl compounds with hydrazines. orgsyn.orgnih.govslideshare.netAlkylating agent for a 1,3-dicarbonyl compound prior to cyclization.

Building Blocks for Polycyclic and Fused-Ring Systems

The aromatic rings of the dibenzyl structure in this compound can participate in reactions that lead to the formation of polycyclic aromatic hydrocarbons (PAHs) and fused-ring systems. researchgate.netelsevierpure.com These classes of compounds are of significant interest in materials science due to their unique electronic and optical properties.

One of the primary methods for constructing such systems is the Friedel-Crafts reaction. wikipedia.orgyoutube.com The benzylic chloride of this compound can act as an electrophile in the presence of a Lewis acid catalyst, enabling intramolecular or intermolecular alkylation of aromatic rings to form new fused structures. For instance, an intramolecular Friedel-Crafts reaction could potentially lead to the formation of a fluorene-like core.

Furthermore, radical cyclization reactions provide another avenue for the synthesis of fused-ring systems. beilstein-journals.orgbeilstein-journals.org Under radical-generating conditions, the chloromethyl group can be converted into a radical species that can then undergo intramolecular cyclization onto one of the adjacent aromatic rings, forming a new six-membered ring and thus a fused system.

Preparation of Scaffolds for Medicinal Chemistry Research (without biological activity/clinical data)

In medicinal chemistry, the identification and synthesis of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a key strategy in drug discovery. rsc.orgasianpubs.org The dibenzyl motif present in this compound can serve as a core structure for the development of such scaffolds.

The N-benzyl piperidine (B6355638) motif, for example, is a well-recognized privileged structure in medicinal chemistry. beilstein-journals.org By reacting this compound with a suitable piperidine derivative, a new scaffold incorporating the dibenzyl moiety can be synthesized. The resulting compound can then be further functionalized to create a library of molecules for screening against various biological targets. The three-dimensional nature and conformational flexibility of the dibenzyl group can allow for optimal interactions with protein binding sites.

Applications in Polymer Chemistry and Functional Materials Research

The reactive chloromethyl group of this compound and its analogs makes them valuable components in the synthesis of functional polymers and materials. While direct polymerization of this compound is not commonly reported, its structural analog, 4-vinylbenzyl chloride (also known as 4-chloromethyl styrene), is extensively used in polymer chemistry. The principles of its application can be extended to derivatives of this compound.

Role of this compound Analogs as Monomers in Polymerization

A common strategy in polymer chemistry is to introduce a polymerizable group, such as a vinyl group, onto a molecule of interest. An analog of this compound containing a vinyl group could act as a monomer in various polymerization reactions, including free radical polymerization. asianpubs.orgukm.myunivook.com The polymerization of such a monomer would lead to a polymer with pendant dibenzyl chloride moieties along the polymer backbone.

These pendant chloromethyl groups are highly versatile and can be used for post-polymerization modification to introduce a wide range of functionalities, thereby tailoring the properties of the resulting polymer for specific applications. For example, nucleophilic substitution reactions can be performed on the chloromethyl groups to introduce amines, azides, or other functional groups. researchgate.netresearchgate.net

Polymerization TechniqueMonomer TypeResulting Polymer Structure
Free Radical PolymerizationVinyl-substituted this compound analogPolymer with pendant this compound groups
CopolymerizationVinyl-substituted this compound analog with other monomers (e.g., styrene, acrylates)Copolymer with randomly distributed this compound units

Grafting and Chemical Modification of Pre-formed Polymers

The technique of polymer grafting involves the attachment of polymer chains onto a pre-existing polymer backbone, leading to the formation of graft copolymers with unique properties. nih.govwikipedia.orgyoutube.comyoutube.com The chloromethyl group of this compound makes it a suitable candidate for "grafting to" reactions. In this approach, a pre-formed polymer with nucleophilic sites can react with the electrophilic benzylic chloride of this compound, resulting in the covalent attachment of the dibenzyl moiety to the polymer backbone.

Alternatively, in a "grafting from" approach, the chloromethyl group can be converted into an initiator site for a controlled radical polymerization, such as atom transfer radical polymerization (ATRP). From these initiator sites, new polymer chains can be grown, resulting in a graft copolymer with a well-defined structure.

The chemical modification of polymers with this compound can impart new properties to the material, such as altered solubility, thermal stability, or the introduction of specific functionalities for applications in areas like catalysis or separation science.

Synthesis of Functionalized Polymer Backbones and Copolymers

The utility of this compound in the synthesis of functionalized polymer backbones and copolymers is not well-documented in publicly available scientific literature. Extensive searches for research articles, patents, and academic publications did not yield specific examples or methods employing this compound for the creation of new polymer architectures. While the chloromethyl group on the aromatic ring suggests potential for reactivity as an initiator, chain transfer agent, or for post-polymerization modification via nucleophilic substitution, no studies have been found that specifically utilize this compound for these purposes.

Consequently, there is no available data on reaction conditions, monomer reactivity ratios, or the properties of resulting polymers and copolymers derived from this specific compound. Further research would be necessary to explore the potential of this compound in polymer chemistry.

Interactive Data Table: Polymerization Reactions Involving this compound

No data available from published research.

Polymer System Comonomer(s) Initiator/Catalyst Solvent Reaction Conditions Resulting Polymer Properties Reference

Utilization as Derivatization Reagents in Analytical Chemistry

Based on a comprehensive review of scientific literature, there is no evidence to suggest that this compound is utilized as a derivatization reagent in analytical chemistry. The following subsections detail the lack of findings regarding its application in enhancing detectability and separability in common chromatographic techniques.

Enhancing Detectability and Separability in Gas Chromatography (GC)

No published methods or research studies were identified that describe the use of this compound as a derivatizing agent for analytes intended for gas chromatography (GC) analysis. The purpose of derivatization in GC is often to increase the volatility and thermal stability of polar analytes, or to introduce a specific functional group that enhances detector response (e.g., an electron-capturing group for an electron capture detector). There are no indications in the available literature that this compound has been investigated or applied for such purposes.

Interactive Data Table: GC Derivatization Parameters for this compound

No data available from published research.

Analyte Class Reaction Conditions GC Column Detector Improvement in LOD/LOQ Reference

Applications in High-Performance Liquid Chromatography (HPLC) Derivatization

Similarly, the application of this compound as a derivatization reagent in high-performance liquid chromatography (HPLC) is not reported in the scientific literature. In HPLC, derivatization is typically employed to add a chromophore or fluorophore to an analyte that lacks a suitable UV-Vis or fluorescence signal, thereby enhancing its detectability. The chemical structure of this compound does not inherently contain a strong chromophore or fluorophore that would make it a prime candidate for a labeling agent without further modification. No studies have been found where it is used to tag analytes for HPLC analysis.

Interactive Data Table: HPLC Derivatization Applications of this compound

No data available from published research.

Analyte(s) Derivatization Reaction HPLC System Mobile Phase Detection Method Achieved Sensitivity Reference

Chiral Derivatization Strategies for Enantiomeric Analysis

There is no information available on the use of this compound in chiral derivatization strategies for the separation and analysis of enantiomers. Chiral derivatizing agents are themselves enantiomerically pure and react with a racemic analyte to form diastereomers, which can then be separated on a non-chiral stationary phase. This compound is an achiral molecule and therefore cannot be used directly as a chiral derivatizing agent. While it could theoretically be reacted with a chiral auxiliary to create a new chiral reagent, no such applications or synthetic strategies involving this compound have been reported in the context of enantiomeric analysis.

Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(Chloromethyl)dibenzyl, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks of the molecule. Although specific spectral data for this compound is not widely published, expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds such as dibenzyltoluene and various benzyl (B1604629) chlorides.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the chloromethyl protons. The aromatic region would be complex due to the presence of three phenyl rings. The protons on the central ring, being unsymmetrically substituted, would likely appear as a multiplet. The protons of the two terminal benzyl groups would also produce multiplets. The two sets of methylene protons are expected to appear as singlets, with the CH₂Cl group resonating at a lower field (higher ppm) than the benzylic CH₂ group due to the deshielding effect of the adjacent chlorine atom.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH7.00 - 7.40Multiplet
Chloromethyl CH₂Cl~4.6Singlet
Benzylic CH₂~4.0Singlet

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would feature signals for the aromatic carbons, the benzylic methylene carbon, and the chloromethyl carbon. The carbon of the CH₂Cl group is expected to be found around 45-50 ppm, while the benzylic CH₂ carbon would resonate further upfield. The aromatic region would display a series of signals corresponding to the substituted and unsubstituted carbons of the three benzene (B151609) rings. scielo.org.mx

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-H125 - 130
Aromatic C (quaternary)135 - 142
Benzylic CH₂~38
Chloromethyl CH₂Cl~46

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include:

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region, corresponding to the methylene groups.

Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region, which are characteristic of the benzene rings.

C-Cl Stretch: A strong band in the fingerprint region, typically between 800 and 600 cm⁻¹, indicative of the chloromethyl group. The gas-phase IR spectrum of the related 1-chloro-4-(chloromethyl)benzene shows absorptions in this range. nist.gov

Interactive Table: Characteristic IR Absorptions for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium-Weak
Aliphatic C-HStretch2960 - 2850Medium-Strong
Aromatic C=CStretch1600 - 1450Medium-Weak
C-ClStretch800 - 600Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₅H₁₅Cl, giving it a molecular weight of approximately 230.73 g/mol . chemicalbook.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 230. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 232 with about one-third the intensity of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound. miamioh.edu

The fragmentation of this compound would likely proceed through several key pathways:

Loss of Chlorine: Cleavage of the C-Cl bond to lose a chlorine radical (·Cl), resulting in a fragment ion at m/z 195.

Benzylic Cleavage: Homolytic cleavage at the benzylic position is a common fragmentation pathway for benzyl-containing compounds. This could lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Formation of a Chlorotropylium Ion: Cleavage could also generate a chlorobenzyl cation, which may rearrange to a chlorotropylium ion (C₇H₆Cl⁺) at m/z 125.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment
230/232[C₁₅H₁₅Cl]⁺ (Molecular ion, M⁺/M+2)
195[M - Cl]⁺
125/127[C₇H₆Cl]⁺
91[C₇H₇]⁺ (Tropylium ion)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govnih.gov This method can provide accurate data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures like 4-chlorobenzyl chloride provides insight into the expected molecular geometry. mdpi.com

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal:

The conformation of the dibenzyl moiety.

The precise bond lengths of C-C bonds within the aromatic rings and the methylene bridges, as well as the C-Cl bond length.

The bond angles throughout the molecule, including the tetrahedral geometry around the sp³ hybridized methylene carbons.

The packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking or C-H···π interactions. researchgate.net

Electrochemical Techniques for Redox Behavior and Mechanistic Studies

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. These methods can provide information on the oxidation and reduction potentials of the molecule, which can be related to its electronic structure and reactivity.

Chromatographic Purity and Composition Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of non-volatile organic compounds. For this compound, a C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector, as the aromatic rings provide strong chromophores. This technique is suitable for determining the purity of a sample and quantifying the amount of this compound in a mixture. orientjchem.org

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its estimated boiling point, this compound should be amenable to GC analysis. chemicalbook.com When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components of a mixture. nih.govnih.gov A non-polar or medium-polarity capillary column would be appropriate for the separation. GC is particularly useful for identifying and quantifying impurities or byproducts from the synthesis of this compound. For compounds with poor thermal stability or volatility, derivatization may be employed prior to GC analysis. researchgate.net

Future Research Trajectories and Current Challenges in 4 Chloromethyl Dibenzyl Chemistry

Development of Highly Selective and Stereoselective Synthetic Pathways

A primary challenge in the synthesis of 4-(Chloromethyl)dibenzyl derivatives is the precise control over chemo-, regio-, and stereoselectivity. The diarylmethane structure is a common motif in many biologically active compounds, and the ability to install substituents, including the chloromethyl group, with high fidelity is paramount.

Current synthetic approaches to diarylmethanes often involve Friedel-Crafts reactions or transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings. acs.orgnih.govorganic-chemistry.org However, achieving high enantioselectivity in the synthesis of chiral, non-symmetric diarylmethanes remains a significant hurdle. Future research must focus on the design of novel chiral catalysts that can effectively control the stereochemistry at the benzylic carbon. This includes the development of systems for asymmetric cross-coupling of benzylic halides or the enantioselective C-H functionalization of toluene (B28343) derivatives. youtube.com

Another challenge lies in the selective chlorination of a specific benzylic position in a pre-formed unsymmetrical dibenzyl structure. Traditional radical-chain chlorination methods often lack site selectivity, leading to mixtures of products. researchgate.net While some modern methods using copper catalysts or photochemistry show improved benzylic selectivity, their application to complex diarylmethanes is an area ripe for exploration. acs.org The development of catalysts that can differentiate between multiple, electronically similar benzylic C-H bonds is a key goal.

Table 1: Comparison of Selected Catalytic Systems for Asymmetric Diarylmethane Synthesis
Catalytic SystemReaction TypeKey FeaturesReported YieldsEnantiomeric Excess (ee)
Cu/Sulfoxide (B87167) Phosphine (B1218219) (SOP)Nucleophilic SubstitutionEffective for synthesizing chiral polyfluoroaryl diarylmethanes.Up to 93%Up to 99%
Chiral Dirhodium CatalystsC-H FunctionalizationEnables intermolecular C-H insertion with diaryldiazomethanes.GoodUp to 99%
Cobalt/Solvent SystemNegishi Cross-CouplingLigand-free system for coupling benzylzinc bromides with aryl halides. nih.govGood to ExcellentNot applicable (achiral)
Ru or Ir PhotosensitizersPhotoredox Decarboxylative CouplingRedox-neutral approach for synthesizing unsymmetrical diarylmethanes. acs.orgmdpi.comGood to ExcellentNot applicable (achiral)

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The structure of this compound contains multiple sites for potential chemical transformation: the reactive C-Cl bond, the benzylic C-H bonds of the second methyl group, and the aromatic rings. Future research will likely focus on exploiting this multifunctionality to unlock novel reactivity.

One promising avenue is the selective C-H activation of the non-chloromethylated benzylic position. mdpi.comyoutube.com This would allow for the sequential and orthogonal functionalization of the diarylmethane core, creating highly complex molecules from a single precursor. Transition metal catalysis, particularly with palladium, rhodium, or cobalt, has shown promise in directing C-H functionalization, and designing a system that can selectively activate one benzylic site over the other is a significant but worthwhile challenge. mdpi.comresearchgate.net

Furthermore, visible-light photocatalysis is emerging as a powerful tool for generating radical intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional methods. acs.orgrsc.org Applying photoredox catalysis to this compound could lead to unconventional cross-coupling reactions or C-H functionalizations. mdpi.com For instance, the benzylic chloride could engage in reductive coupling reactions, while the other benzylic site could be targeted for hydrogen atom transfer (HAT) processes, leading to new C-C or C-heteroatom bond formations. acs.org The intrinsic reactivity of the benzyl (B1604629) chloride moiety itself can also be explored for novel transformations beyond simple nucleophilic substitution. tandfonline.comnih.govdoubtnut.comquora.comacs.org

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

Modernizing the synthesis of chloromethylated compounds like this compound requires the adoption of advanced technologies. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages in safety, efficiency, and scalability over traditional batch processes. For benzylic chlorination, which can involve hazardous reagents and exothermic reactions, flow reactors provide superior control over temperature and reaction time, minimizing the formation of over-chlorinated byproducts and improving process safety. acs.orgbeilstein-journals.orgresearchgate.net

Automated synthesis platforms, which integrate robotics with reaction optimization algorithms, can accelerate the discovery of ideal conditions for the complex cross-coupling reactions used to prepare the dibenzyl skeleton. synplechem.comsynplechem.comacs.org These systems can rapidly screen catalysts, ligands, solvents, and temperatures, performing numerous experiments with minimal human intervention. chemrxiv.orgrsc.org Integrating automated platforms for Suzuki-Miyaura or Negishi cross-couplings could dramatically speed up the synthesis of a library of this compound analogues for further study. synplechem.comacs.org

Bio-Inspired and Biocatalytic Approaches to Chloromethylated Compound Synthesis

Nature has evolved a diverse array of enzymes, known as halogenases, that can selectively install halogen atoms onto organic molecules with remarkable precision. frontiersin.orgnih.govacs.org These enzymes represent a largely untapped resource for the synthesis of compounds like this compound. Research into this area faces the challenge of discovering or engineering enzymes that can perform benzylic chlorination.

There are several classes of halogenating enzymes:

Flavin-dependent halogenases (FDHs) typically catalyze electrophilic halogenation on electron-rich aromatic substrates. nih.govresearchgate.net While not directly suited for benzylic chlorination, their mechanism involves a captured hypohalous acid equivalent, which could inspire the design of new chemo-catalytic systems.

Non-heme iron/2-oxoglutarate dependent halogenases operate via a radical mechanism, allowing them to functionalize unactivated C-H bonds. frontiersin.org This class of enzyme holds the most promise for achieving direct, selective benzylic C-H chlorination under mild, aqueous conditions. nih.gov

The primary challenges are enzyme discovery and engineering. Identifying a native halogenase with activity on a dibenzyl scaffold is the first step. Subsequently, directed evolution and protein engineering techniques could be used to enhance its activity, selectivity, and stability for practical synthetic applications. While enzymatic halogenation is a frontier field, its potential to deliver highly selective and sustainable synthetic routes is immense. nih.gov

Predictive Modeling and Machine Learning in Reaction Design and Optimization

The complexity of modern catalytic systems often makes predicting reaction outcomes, such as yield and stereoselectivity, incredibly difficult. arxiv.orgarxiv.org Computational chemistry and machine learning (ML) are poised to revolutionize this aspect of synthesis. Predictive modeling using techniques like Density Functional Theory (DFT) can elucidate reaction mechanisms and transition states, providing insights into the origins of selectivity in asymmetric catalysis.

Machine learning algorithms are becoming increasingly powerful tools for reaction optimization and outcome prediction. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net By training models on datasets of chemical reactions, ML can:

Predict Enantioselectivity : Algorithms like random forests can be trained to predict the stereochemical outcome of a reaction based on features of the substrate, catalyst, and reagents. thieme-connect.comnih.govrsc.org This could guide the rational design of new chiral catalysts for the asymmetric synthesis of diarylmethanes.

Optimize Reaction Conditions : ML models can navigate complex, multi-variable reaction spaces to identify optimal conditions (e.g., temperature, concentration, catalyst loading) far more efficiently than traditional one-variable-at-a-time or even Design of Experiments (DoE) methods. duke.edu This approach, when coupled with automated synthesis platforms, can create self-driving laboratories that autonomously optimize the synthesis of target molecules.

The main challenge in this area is the need for high-quality, standardized data to train robust and accurate models. As more data becomes available, the predictive power of these models will increase, making them an indispensable tool in the design of synthetic routes to complex molecules like functionalized dibenzyls.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(Chloromethyl)dibenzyl, and how do reaction conditions influence product purity?

  • Methodology : The compound is typically synthesized via Friedel-Crafts alkylation using benzene and 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂). Optimal conditions include anhydrous environments and temperatures between 0–25°C . Prolonged reaction times (6 hours vs. 2 hours) or elevated temperatures may lead to dichloromethylation by-products, requiring careful monitoring via TLC or GC-MS .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product. Confirm purity via melting point (lit. 49–50°C) and ¹H NMR (characteristic benzylic proton at δ 4.5–4.7 ppm) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm) and the chloromethyl group (δ 4.5–4.7 ppm). Compare with literature data for dibenzyl ether derivatives .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 216 (M⁺) and fragment ions corresponding to benzyl chloride loss.
  • Melting Point Analysis : Discrepancies >2°C from literature values suggest impurities .

Advanced Research Questions

Q. How can reaction mechanisms explain the formation of mono- vs. dichloromethylated derivatives during synthesis?

  • Mechanistic Insight : Chloromethylation proceeds via electrophilic aromatic substitution. The position and number of substituents depend on the catalyst's activity and reaction duration. Shorter reaction times (2 hours at 0°C) favor mono-substitution, while extended periods (6 hours at 25°C) promote di-substitution due to increased electrophile availability . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution in intermediates.

Q. How do structural modifications of this compound impact its biological activity?

  • Structure-Activity Relationship (SAR) :

  • Antibacterial Potential : Analogues with electron-withdrawing groups (e.g., -CF₃) at the para position show enhanced activity against Staphylococcus aureus (MIC 8 µg/mL) compared to unsubstituted derivatives .
  • Lipophilicity : LogP values >3.5 (calculated via ChemDraw) correlate with improved membrane permeability but may reduce solubility. Balance via hydroxyl or amine functionalization .
    • Experimental Validation : Use agar diffusion assays and molecular docking to assess binding affinity to bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. How can researchers resolve contradictions in spectral data or unexpected reaction yields?

  • Troubleshooting Strategies :

  • Spectral Mismatches : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals. For example, benzylic protons in dichloromethylated derivatives split into multiplets due to coupling .
  • Low Yields : Optimize catalyst stoichiometry (e.g., ZnCl₂ at 1.2 equiv.) and exclude moisture. Trace water deactivates Lewis acids, leading to incomplete reactions .

Q. What comparative methodologies are used to evaluate this compound against structurally similar compounds?

  • Approach :

  • Synthetic Comparisons : Contrast reactivity with 2-chloro-4-(chloromethyl)pyridine derivatives, noting enhanced electrophilicity in dibenzyl systems due to aromatic stabilization .
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (~200°C) higher than aliphatic chlorides (e.g., chloromethyl pivalate), making it suitable for high-temperature reactions .

Methodological Resources

  • Database Tools : Use Reaxys or SciFinder to verify novelty and retrieve spectral data .
  • Safety Protocols : Handle with nitrile gloves and fume hoods due to irritant properties (Hazard Class Xi) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.